molecular formula C16H11N3OS2 B3002639 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide CAS No. 1706001-75-3

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide

Cat. No. B3002639
CAS RN: 1706001-75-3
M. Wt: 325.4
InChI Key: JYFFVSYUMMUXNW-UHFFFAOYSA-N
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Description

“N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide” is a complex organic compound that contains several interesting functional groups . It has an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . These rings are part of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The imidazole ring also has interesting properties, with one nitrogen bearing a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the imidazole and thiazole rings. For example, the C-5 atom of the thiazole ring can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. Thiazole and imidazole derivatives are an active area of research due to their wide range of biological activities .

Mechanism of Action

Target of Action

The primary targets of N-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-3-carboxamide are the SIRT1 enzyme and epidermal growth factor receptor (EGFR) . SIRT1 is a key regulator of cellular stress response and longevity, while EGFR is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation .

Mode of Action

This compound binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain, lowering the Michaelis constant for acetylated substrates This suggests that the compound enhances the enzymatic activity of SIRT1

Biochemical Pathways

The compound’s interaction with SIRT1 and EGFR suggests it may influence several biochemical pathways. SIRT1 is involved in various cellular processes, including DNA repair, cell cycle regulation, and apoptosis. EGFR activation triggers multiple downstream signaling pathways, including the PI3K/AKT, RAS/RAF/MEK/ERK, and JAK/STAT pathways, which regulate cell proliferation, survival, and differentiation .

Pharmacokinetics

The compound’s solubility and stability, which can influence its bioavailability and pharmacokinetics, may be inferred from the properties of related thiazole compounds .

Result of Action

The activation of SIRT1 and EGFR by this compound can lead to various cellular effects. Enhanced SIRT1 activity can promote cell survival under stress conditions, while EGFR activation can stimulate cell proliferation and differentiation . The exact molecular and cellular effects of this compound require further investigation.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and interaction with its targets. Thiazole compounds are generally stable and slightly soluble in water , suggesting that they can remain active in various physiological environments.

properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c20-15(11-5-7-21-10-11)17-13-4-2-1-3-12(13)14-9-19-6-8-22-16(19)18-14/h1-10H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFFVSYUMMUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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